molecular formula C15H21BrN2O3 B3529452 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide

2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide

Cat. No. B3529452
M. Wt: 357.24 g/mol
InChI Key: RNFBEKPOCOBGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as BMEA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. BMEA is a synthetic compound that is used in the research of cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood. However, it is believed to act on multiple targets in the cell, including enzymes and signaling pathways. 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and cancer progression. 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to reduce the severity of inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is its potential as a therapeutic agent for cancer and inflammatory diseases. 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to be effective in inhibiting the growth of cancer cells and reducing the severity of inflammation in animal models. However, one of the limitations of 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its toxicity and side effects.

Future Directions

There are several future directions for the research of 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. Another direction is the investigation of the toxicity and side effects of 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in animal models. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide and its potential targets in the cell. Finally, the development of more water-soluble analogs of 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide could improve its potential as a therapeutic agent for cancer and inflammatory diseases.
Conclusion:
In conclusion, 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in cancer and inflammatory diseases. The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide involves the reaction of 2-(2-bromo-4-methylphenoxy)acetic acid with 2-(4-morpholinyl)ethylamine. 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to inhibit the growth of various cancer cell lines and reduce the severity of inflammation in animal models. However, further studies are needed to elucidate the mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide and its potential as a therapeutic agent.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising strategy for cancer treatment.
In addition to cancer research, 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines, which are responsible for the inflammatory response in the body. 2-(2-bromo-4-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to reduce the severity of inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-12-2-3-14(13(16)10-12)21-11-15(19)17-4-5-18-6-8-20-9-7-18/h2-3,10H,4-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFBEKPOCOBGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCCN2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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